molecular formula C11H18N2O3 B1524406 Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate CAS No. 1199794-51-8

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B1524406
CAS No.: 1199794-51-8
M. Wt: 226.27 g/mol
InChI Key: SRXIYVLXAASOHA-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a chemical compound with the molecular formula C11H18N2O3 . It has a molecular weight of 226.28 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-8(14)12-11(7-13)4-5-11/h4-7H2,1-3H3,(H,12,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 226.28 and a molecular formula of C11H18N2O3 .

Scientific Research Applications

Synthesis and Conformational Analysis

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate has been utilized in the synthesis of constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Fernandez et al. (2002) synthesized derivatives of this compound for peptide synthesis, demonstrating its utility as a gamma-turn/distorted type II beta-turn mimetic in tripeptide analogues (Fernandez et al., 2002).

Structural and Conformational Studies

Chiaroni et al. (2000) investigated 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, including tert-butyl variants, obtained through [3+2] cycloaddition reactions. These studies highlighted different conformations of isoxazolidine rings, offering insights into molecular structure and stereochemistry (Chiaroni et al., 2000).

Molecular Structure Characterization

Moriguchi et al. (2014) focused on synthesizing tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a similar compound, providing valuable information on molecular structure through X-ray diffraction analysis. This research contributes to understanding the molecular architecture and potential applications of such compounds (Moriguchi et al., 2014).

Photochemical and Thermal Rearrangement Studies

Lattes et al. (1982) investigated the photochemical and thermal rearrangement of spirooxaziridines, including tert-butyl variants, providing evidence supporting the stereoelectronic theory. This research has implications for understanding reaction mechanisms in organic chemistry (Lattes et al., 1982).

Development of Synthetic Routes

Meyers et al. (2009) described synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the compound's utility in novel compound synthesis and its complementary nature to piperidine ring systems (Meyers et al., 2009).

Synthesis of Bicyclic Peptidomimetics

Limbach et al. (2009) used this compound in the synthesis of methyl 4-tert-butoxycarbonylmethyl-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate, a precursor for peptidomimetics. This highlights its role in the development of constrained bicyclic peptide analogues (Limbach et al., 2009).

Properties

IUPAC Name

tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-8(14)12-11(7-13)4-5-11/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXIYVLXAASOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
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Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
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Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
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Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
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Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
Reactant of Route 6
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

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